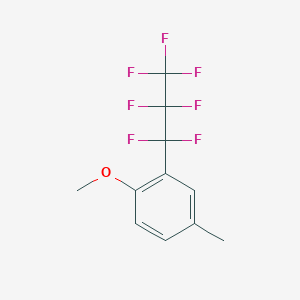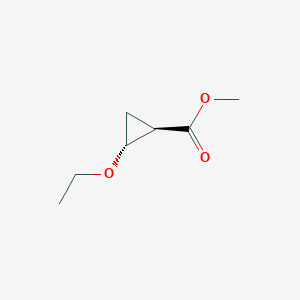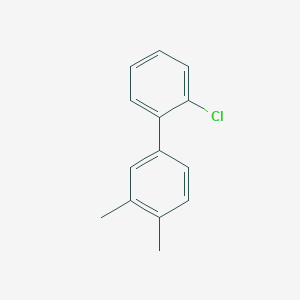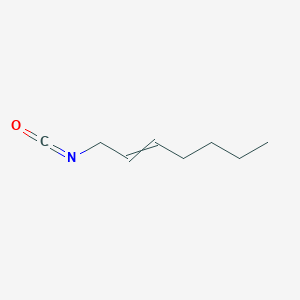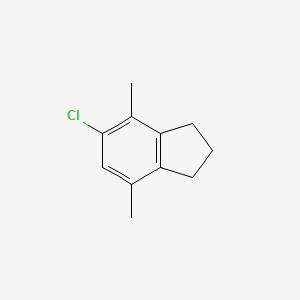
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H13Cl It is a derivative of indane, characterized by the presence of chlorine and methyl groups on the indane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene typically involves the chlorination of 4,7-dimethyl-2,3-dihydro-1H-indene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure efficient chlorination and high yield of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of 5-chloro-4,7-dimethylindanone or 5-chloro-4,7-dimethylindanoic acid.
Reduction: Formation of 5-chloro-4,7-dimethylindane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Chloro-2,3-dihydro-1H-indene:
Uniqueness
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine and methyl groups on the indane skeleton
Properties
CAS No. |
88632-78-4 |
|---|---|
Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
5-chloro-4,7-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Cl/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
AYROHDCRMDGTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



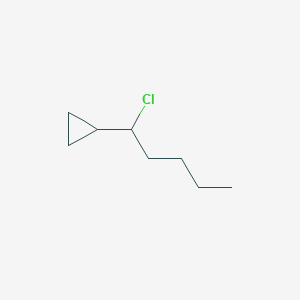
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
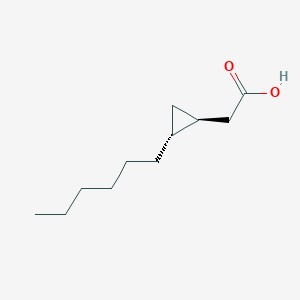
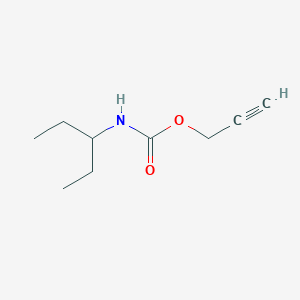
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
